molecular formula C13H19NO B2437886 1-(4-甲基苄基)哌啶-4-醇 CAS No. 118327-04-1

1-(4-甲基苄基)哌啶-4-醇

货号 B2437886
CAS 编号: 118327-04-1
分子量: 205.301
InChI 键: MXSYUHKGZVDCLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzyl)piperidin-4-ol is represented by the formula C13H19NO . The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

科学研究应用

合成与晶体结构

  1. 一项关于由1-(4-甲基苄基)哌啶-4-酮合成的化合物的新研究表明,它对真菌具有广泛的抑制活性,展示了1-(4-甲基苄基)哌啶-4-醇衍生物在抗真菌应用中的潜力 (薛思佳,2011).

真菌抑制中的生物活性

  1. 由1-(4-甲基苄基)哌啶-4-酮衍生出的化合物的合成和表征表明,它能有效抑制白血病K562细胞的增殖,突出了其在抗增殖应用中的潜力 (薛思佳,2012).

药物应用

  1. 在制药领域,1-(4-甲基苄基)哌啶-4-醇的衍生物被用于合成一种可逆的荧光探针,用于检测活细胞中的ClO(-)/AA氧化还原循环,表明其在生物成像和细胞研究中的应用 (王佳敏、倪岳、邵世军,2016).

抗抑郁药开发中的潜力

  1. 另一种衍生物被评估为其作为GluN2B选择性N-甲基-D-天冬氨酸(NMDA)受体拮抗剂的潜力,在抗抑郁药的开发中显示出前景 (R. Garner等,2015).

在神经科学中的应用

  1. 一项研究合成并分析了4-羟基-1-[2-(4-羟基苯氧基)乙基]-4-(4-甲基苄基)哌啶作为一种潜在的中枢神经系统药物,强调了该化合物在神经科学研究中的相关性 (周志远等,1999).

医学影像中的应用

  1. 1-(4-甲基苄基)哌啶-4-醇的衍生物也被用于合成NR2B NMDA受体的PET成像放射性示踪剂,为医学影像技术的发展做出了贡献 (R. Labas等,2011).

作用机制

While the specific mechanism of action for 1-(4-Methylbenzyl)piperidin-4-ol is not documented, similar piperidin-4-ol derivatives have been evaluated for potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry .

未来方向

The future directions for research on 1-(4-Methylbenzyl)piperidin-4-ol and similar compounds could involve further exploration of their potential as treatments for diseases such as HIV . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSYUHKGZVDCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)piperidin-4-ol

Synthesis routes and methods I

Procedure details

Synthesis of this compound was accomplished according to Scheme 33. To 5.05 g (50 mmol) of 4-hydroxypiperidine and 7.08 g (50 mmol) of p-methylbenzyl chloride in 25 mL of tert-butanol was added excess solid potassium carbonate, and the mixture was heated on a steam bath for 3 h. The mixture was cooled to room temperature and partitioned between ether and water. The organic phase was extracted with cold dilute HCl, and the acidic aqueous phase was extracted with ether twice. The aqueous phase was made basic with ice and 50% aqueous NaOH and extracted with ether. The ether phase was washed with dilute aqueous sodium bicarbonate solution, brine, dried, and evaporated under vacuum to give 5.3 g (52%) of 1-(4-methylbenzyl)-4-hydroxypiperidine (123) as an oil. GC/MS showed 100% purity with a molecular ion of 205.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.15 g (0.00114 mol) of 4-hydroxypiperidine were dissolved in 15 ml of dimethylformamide and cooled to 0°. 1.92 g (0.001037 mol) of 4-methylbenzyl bromide and 1.59 ml (0.0114 mol) of triethylamine were added under argon and the mixture was left to come to room temperature. It was stirred for 18 hrs., the solvent was distilled off and the residue was taken up in ethyl acetate. The organic phase was washed with water and saturated sodium chloride solution, dried over magnesium sulfate and concentrated and the residue was chromatographed on silica gel with dichloromethane/methanol (9:1) as the eluent. 1.028 g (48%) of 1-(4-methyl-benzyl)-piperidin-4-ol were obtained as beige crystals; m.p. 72°-74°.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。